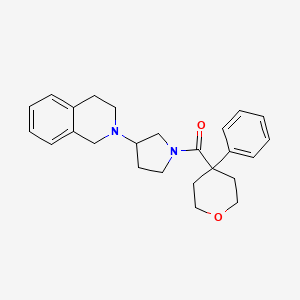
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone represents an intriguing chemical entity due to its complex structure and potential multifaceted applications in various fields of scientific research. This compound integrates several functional groups which suggest it might exhibit interesting biological or pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves multiple steps combining different organic synthesis techniques. Typically, it might start with the formation of the 3,4-dihydroisoquinolin fragment through a Pictet–Spengler reaction, followed by the integration of pyrrolidine via a nucleophilic substitution reaction. The final step would involve the incorporation of the phenyltetrahydropyran moiety, likely through a Friedel-Crafts acylation.
Industrial Production Methods: For industrial-scale production, optimizing the synthetic route to minimize cost and maximize yield is crucial. High-efficiency catalysts, such as transition metal complexes, and green chemistry approaches are often employed to ensure scalability and environmental sustainability.
化学反应分析
Types of Reactions: The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is capable of undergoing various chemical reactions:
Oxidation and Reduction: The isoquinoline and pyrrolidine rings can be targeted for oxidation and reduction reactions, which might modify their pharmacological properties.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic ring of the phenyltetrahydropyran moiety.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The products formed from these reactions depend on the reagents and conditions used, typically yielding derivatives with modified functionalities which can be explored for enhanced biological activities.
科学研究应用
Chemistry: In chemistry, this compound serves as a precursor or intermediate in synthesizing more complex molecules. Its structure allows it to be a building block in creating new materials or catalysts.
Biology and Medicine: In biological and medicinal research, it is investigated for its potential therapeutic properties. The presence of the dihydroisoquinoline moiety suggests possible activity in the central nervous system, while the pyrrolidine and phenyltetrahydropyran structures may confer additional biological activities, such as anti-inflammatory or anticancer properties.
Industry: Industrially, this compound might be used in the production of specialty chemicals or pharmaceuticals, taking advantage of its diverse reactivity and structural features.
作用机制
The precise mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone depends on its target applications. In a pharmacological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The dihydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating neural activity.
相似化合物的比较
Uniqueness: Compared to other compounds with similar structures, (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of functional groups. This distinct structure may afford it unique biological activities or synthetic advantages.
Similar Compounds: Similar compounds include:
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenylpiperidine-4-yl)methanone
属性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c28-24(25(12-16-29-17-13-25)22-8-2-1-3-9-22)27-15-11-23(19-27)26-14-10-20-6-4-5-7-21(20)18-26/h1-9,23H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMKKCCIAWJEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
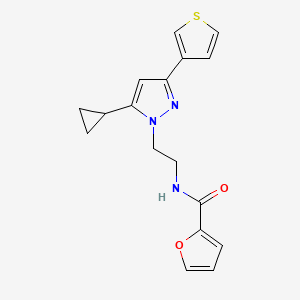
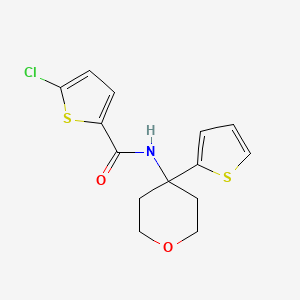
![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)
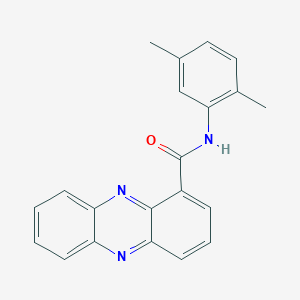
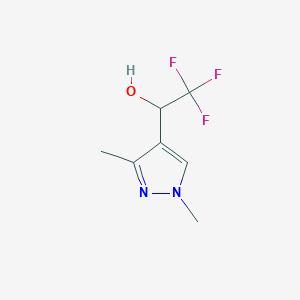
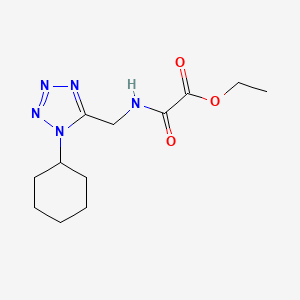
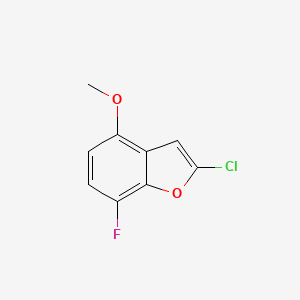
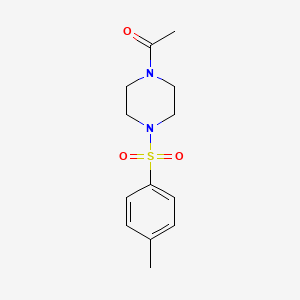
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)pyrimidin-5-yl]borinic acid](/img/structure/B2602424.png)
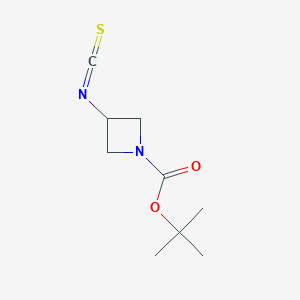
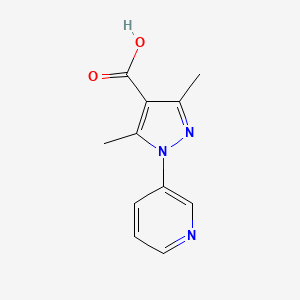
![2-(3,4-Dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2602429.png)


